molecular formula C7H11N5O3 B185351 N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide CAS No. 347355-79-7

N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide

Cat. No. B185351
M. Wt: 213.19 g/mol
InChI Key: FTVOATUNYKNYIO-UHFFFAOYSA-N
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Description

“N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide” is an organic compound that contains several functional groups, including an acetylamino group, an amino group, and a carboxamide group . These functional groups suggest that the compound could participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the amino groups could participate in condensation reactions, while the carboxamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide detailed information .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-4(13)9-2-3-10-7(14)5-6(8)12-15-11-5/h2-3H2,1H3,(H2,8,12)(H,9,13)(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVOATUNYKNYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337011
Record name N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide

CAS RN

347355-79-7
Record name N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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